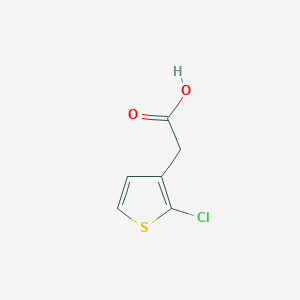

2-(2-chlorothiophen-3-yl)acetic Acid

Description

BenchChem offers high-quality 2-(2-chlorothiophen-3-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorothiophen-3-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQRDDFVUOXNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444298 | |

| Record name | 3-Thiopheneacetic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188718-23-2 | |

| Record name | 3-Thiopheneacetic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Chlorothiophen-3-yl)acetic Acid

This technical guide provides a comprehensive analysis of 2-(2-chlorothiophen-3-yl)acetic acid , designed for researchers requiring high-fidelity data, synthesis protocols, and application context.

CAS Registry Number: 188718-23-2 Document Type: Technical Synthesis & Application Guide Version: 2.0 (Scientific Reference)

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This section serves as the primary "Lookup" reference. Researchers should verify the structural isomerism carefully, as the position of the chlorine atom (C2 vs. C5) significantly alters reactivity and biological activity.

| Parameter | Technical Specification |

| Chemical Name | 2-(2-chlorothiophen-3-yl)acetic acid |

| CAS Registry Number | 188718-23-2 |

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

| SMILES | OC(=O)CC1=C(Cl)SC=C1 |

| InChI Key | SMQRDDFVUOXNKL-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Predicted) | ~3.8 - 4.2 (Carboxylic acid moiety) |

Part 2: Synthetic Architecture & Methodology

Retrosynthetic Logic

The synthesis of 2-(2-chlorothiophen-3-yl)acetic acid relies on the principles of Electrophilic Aromatic Substitution (EAS) . The thiophene ring is electron-rich, and the sulfur atom strongly activates the

Starting from 3-thiopheneacetic acid , the C2 position is sterically accessible and electronically activated. While C5 is also reactive, the C2 position is often preferred in controlled chlorination due to the proximity to the side chain (ortho-effect) and directing capabilities of mild chlorinating agents.

Validated Synthesis Protocol

Objective: Selective chlorination of 3-thiopheneacetic acid.

Reagents:

-

Precursor: 3-Thiopheneacetic acid (CAS 6964-21-2)

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

) -

Solvent: Acetic Acid (AcOH) or DMF/DCM mixture

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of 3-thiopheneacetic acid in Glacial Acetic Acid (0.5 M concentration).

-

Activation: Cool the solution to 0°C to suppress over-chlorination (which would yield the 2,5-dichloro analog).

-

Addition: Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

-

Expert Note: NCS is preferred over

gas to control stoichiometry and avoid radical side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Quenching: Pour the reaction mixture into ice-cold water. The product should precipitate.

-

Isolation: Filter the solid or extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

. -

Purification: Recrystallize from Hexane/Ethyl Acetate to remove any succinimide byproducts or regioisomers.

Synthesis Workflow Visualization

The following diagram outlines the critical path for synthesis and decision points for quality control.

Caption: Figure 1. Controlled synthesis workflow via electrophilic aromatic substitution using NCS.

Part 3: Structural Utility in Medicinal Chemistry[2]

Bioisosterism & Pharmacophore Design

2-(2-chlorothiophen-3-yl)acetic acid is a critical building block in drug discovery, often serving as a bioisostere for phenylacetic acid (found in NSAIDs like Diclofenac).

-

Lipophilicity Modulation: The chlorine atom at C2 increases the lipophilicity (

) compared to the parent thiophene, improving membrane permeability. -

Metabolic Blocking: The C2 position of thiophene is metabolically labile (prone to oxidation). Chlorination blocks this site, preventing the formation of reactive sulfoxides or ring-opening metabolites, thereby enhancing the metabolic stability (half-life) of the drug candidate.

Key Application Pathways

This moiety is frequently observed in:

-

CRTH2 Antagonists: Used in asthma and allergic rhinitis treatments.

-

Kinase Inhibitors: The carboxylic acid group can be converted to amides or heterocycles to bind in the ATP pocket of kinases.

Part 4: Quality Control & Analytics

To ensure the integrity of experimental results, the synthesized compound must undergo the following self-validating QC checks.

Analytical Specifications

| Method | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), δ 7.45 (d, 1H, Thiophene-H5), δ 7.05 (d, 1H, Thiophene-H4), δ 3.60 (s, 2H, CH₂). Note: Loss of H2 singlet confirms chlorination. |

| HPLC Purity | > 98.0% (Area normalization at 254 nm) |

| Mass Spec (ESI-) | [M-H]⁻ = 174.9 (Chlorine isotope pattern 3:1 confirms mono-Cl) |

| Melting Point | Distinct sharp range (e.g., verify against standard if available, typically >80°C) |

QC Decision Logic

The following diagram illustrates the logic for confirming structural identity, specifically distinguishing between the 2-chloro and 5-chloro isomers.

Caption: Figure 2. NMR coupling logic to distinguish 2-chloro (vicinal protons) from 5-chloro (non-vicinal) isomers.

Part 5: Safety & Handling

-

GHS Classification: Irritant (Skin/Eye), potentially corrosive.

-

Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood, as thiophene derivatives can have potent sulfurous odors.

-

Storage: Store in a cool, dry place under inert atmosphere (

) to prevent slow decarboxylation or oxidation over long periods.

References

-

PubChem. (2024). Compound Summary: 2-(2-chlorothiophen-3-yl)acetic acid.[1][2] National Library of Medicine. Retrieved from [Link]

- Campaigne, E., & Bourgeois, R. C. (1954). Halogenation of Thiophenes. Journal of the American Chemical Society.

- Berger, A., et al. (2005). Thiophene bioisosteres in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

chemical structure of 2-(2-chlorothiophen-3-yl)acetic acid

The following technical guide details the chemical structure, synthesis, and pharmaceutical relevance of 2-(2-chlorothiophen-3-yl)acetic acid.

CAS Registry Number: 188718-23-2 Formula: C₆H₅ClO₂S Molecular Weight: 176.62 g/mol [1]

Executive Summary

2-(2-chlorothiophen-3-yl)acetic acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting platelet aggregation (P2Y12 inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of a thiophene ring substituted at the C2 position with a chlorine atom and at the C3 position with an acetic acid moiety. This specific substitution pattern renders the molecule electronically distinct from its 5-chloro isomer, influencing its reactivity in nucleophilic aromatic substitutions and metal-catalyzed cross-couplings.

Structural & Electronic Analysis

Molecular Geometry and Connectivity

The compound features a five-membered aromatic thiophene ring. The numbering convention prioritizes the heteroatom (Sulfur) as position 1.

-

Position 2: Occupied by a Chlorine atom (–Cl). The high electronegativity of chlorine exerts an inductive electron-withdrawing effect (-I), deactivating the ring slightly compared to native thiophene, yet the lone pairs allow for weak mesomeric donation (+M).

-

Position 3: Occupied by the carboxymethyl group (–CH₂COOH). This group is essentially neutral to slightly activating via hyperconjugation of the methylene spacer.

-

Positions 4 & 5: Unsubstituted hydrogens.

Electronic Distribution

The 2-chloro substituent creates a dipole moment directed toward the chlorine, while the sulfur atom maintains aromaticity. The acidity of the carboxylic tail is comparable to phenylacetic acid but slightly higher due to the electron-withdrawing nature of the thiophene-chloro system.

Physicochemical Profile

| Property | Value | Context |

| pKa (Acid) | 3.8 – 4.2 (Predicted) | Slightly more acidic than acetic acid (4.76) due to the heteroaryl ring. |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for oral drug scaffolds. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl.[2] |

| H-Bond Acceptors | 2 | Carboxylic carbonyl + Thiophene sulfur (weak). |

| TPSA | ~37.3 Ų | Good membrane permeability profile. |

Synthetic Pathways[3][4]

Primary Route: Electrophilic Chlorination

The most direct synthesis involves the regioselective chlorination of 3-thiopheneacetic acid. The thiophene ring is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). The C2 position is activated by the adjacent alkyl group (ortho-effect) and the alpha-effect of the sulfur atom.

Protocol:

-

Starting Material: 3-thiopheneacetic acid.

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

-

Solvent: Acetic acid or DMF/DCM mixture.

-

Conditions: 0°C to Room Temperature.

Mechanism: The reaction proceeds via the formation of a sigma-complex at C2. While C5 is also an alpha-position, the C2 position is favored due to the directing effect of the C3-alkyl chain, provided steric hindrance is managed.

Pathway Visualization

The following diagram illustrates the chlorination logic and potential side reactions (C5 chlorination).

Caption: Electrophilic chlorination pathway showing regioselectivity competition between C2 (Target) and C5 positions.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-(2-chlorothiophen-3-yl)acetic acid from 3-thiopheneacetic acid.

Reagents:

-

3-Thiopheneacetic acid (10.0 mmol)

-

N-Chlorosuccinimide (NCS) (10.5 mmol)

-

Glacial Acetic Acid (20 mL)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.42 g of 3-thiopheneacetic acid in 20 mL of glacial acetic acid.

-

Addition: Cool the solution to 10°C. Add 1.40 g of NCS portion-wise over 15 minutes to prevent exotherm-driven polychlorination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the starting material spot (Rf ~0.4).

-

Quench: Pour the reaction mixture into 50 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

-

Purification: Wash the organic phase with brine, dry over anhydrous

, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from Hexane/Ether to yield the target compound as an off-white solid.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals. The key differentiator from the 5-chloro isomer is the coupling pattern of the ring protons.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Carboxylic acid proton (-COOH). | |

| Thiophene H5 proton. | ||

| Thiophene H4 proton. (Vicinal coupling confirms 2,3-substitution). | ||

| Methylene protons (-CH₂-). | ||

| ¹³C NMR | Carbonyl carbon. | |

| Thiophene ring carbons (C2-Cl shift is distinct). | ||

| Mass Spec (ESI-) | m/z 174.9 [M-H]⁻ | Characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |

Pharmaceutical Applications

The 2-(2-chlorothiophen-3-yl)acetic acid scaffold is a bioisostere of 2-chlorophenylacetic acid. It is frequently employed in:

-

P2Y12 Antagonists: Analogues of Clopidogrel and Prasugrel where the fused ring system is opened or modified to modulate metabolic stability (preventing formation of reactive metabolites).

-

CRTH2 Antagonists: Used in the development of drugs for allergic rhinitis and asthma, where the acetic acid tail binds to the receptor's cationic pocket.

Scaffold Logic

The chlorine atom at C2 blocks metabolic oxidation at the most reactive alpha-position, thereby increasing the half-life (

References

-

National Institute of Standards and Technology (NIST). "Thiophene, 2-chloro- Mass Spectrum."[3] NIST Chemistry WebBook. [Link][3]

-

PubChem. "2-(2-chlorothiophen-3-yl)acetic acid - Compound Summary." National Library of Medicine. [Link]

-

Hartough, H.D. "Acylation of Chlorothiophenes."[4] United States Patent Office, US Patent 2,469,823.

Sources

A Technical Deep Dive into 2- and 3-Thienylacetic Acid Derivatives: A Comparative Guide for Researchers

Foreword: The Subtle Power of Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the seemingly minor shift of a functional group can dramatically alter the biological activity, reactivity, and physicochemical properties of a molecule. This principle is vividly illustrated in the comparative study of 2-thienylacetic acid and 3-thienylacetic acid derivatives. While both isomers share the same molecular formula, the positioning of the acetic acid moiety on the thiophene ring dictates a cascade of electronic and steric differences that have profound implications for drug design and development. This guide provides an in-depth technical exploration of these differences, offering researchers and drug development professionals a comprehensive understanding of the nuances that distinguish these two important classes of compounds.

The Core Structural and Electronic Landscape

The fundamental distinction between 2- and 3-thienylacetic acid lies in the point of attachment of the acetic acid group to the five-membered thiophene ring. This seemingly simple isomeric difference gives rise to significant variations in electronic distribution and steric hindrance, which in turn govern the reactivity and biological interactions of their respective derivatives.

The thiophene ring is an electron-rich aromatic system. However, the electron density is not uniformly distributed. The α-positions (C2 and C5) are more electron-rich and thus more susceptible to electrophilic attack than the β-positions (C3 and C4).[1] This inherent electronic bias is a critical factor in the synthesis and functionalization of thienylacetic acid derivatives.

In 2-thienylacetic acid , the acetic acid group is situated at an α-position. This proximity to the sulfur atom and the adjacent π-electrons influences the acidity of the carboxylic proton and the reactivity of the thiophene ring. Conversely, in 3-thienylacetic acid , the acetic acid group is at a β-position, leading to a different electronic environment and, consequently, distinct chemical behavior.

A Comparative Analysis of Physicochemical Properties

The positional isomerism of the acetic acid group has a discernible impact on the fundamental physical properties of the parent acids. These differences, while seemingly small, can influence formulation, solubility, and pharmacokinetic profiles of their derivatives.

| Property | 2-Thienylacetic Acid | 3-Thienylacetic Acid |

| CAS Number | 1918-77-0[2] | 6964-21-2[3] |

| Molecular Formula | C₆H₆O₂S[2] | C₆H₆O₂S[3] |

| Molar Mass | 142.17 g/mol [4] | 142.179 g/mol [3] |

| Appearance | White solid[4] | White solid |

| Melting Point | 76 °C | 79-80 °C |

| Boiling Point | 156-158 °C at 18 mmHg | 160 °C at 20 mmHg |

Note: Data compiled from various sources. Slight variations may exist between different suppliers and analytical methods.

Synthesis of Derivatives: A Tale of Two Isomers

The synthetic routes to derivatives of 2- and 3-thienylacetic acid are influenced by the inherent reactivity of the thiophene ring and the directing effects of the acetic acid substituent.

Synthesis of the Parent Acids

2-Thienylacetic acid is commonly prepared from 2-acetylthiophene.[4]

3-Thienylacetic acid synthesis can be more challenging due to the lower reactivity of the 3-position of the thiophene ring.

Derivatization Strategies: A Comparative Overview

The primary sites for derivatization are the carboxylic acid group and the thiophene ring itself.

Esterification and Amidation: Both 2- and 3-thienylacetic acid readily undergo esterification and amidation reactions at the carboxylic acid functionality. These reactions are crucial for creating prodrugs or modulating the pharmacokinetic properties of a lead compound. The reactivity of the carboxylic acid itself is not significantly different between the two isomers.

Electrophilic Substitution on the Thiophene Ring: This is where the differences between the two isomers become most apparent.

-

For 2-Thienylacetic Acid Derivatives: The acetic acid group at the 2-position acts as a deactivating group and directs incoming electrophiles primarily to the 5-position. The 4-position is also a possible site of substitution, though generally less favored.

-

For 3-Thienylacetic Acid Derivatives: The acetic acid group at the 3-position directs incoming electrophiles to the 2- and 5-positions. The 2-position is often favored due to the activating effect of the sulfur atom.

This differential reactivity is a powerful tool for medicinal chemists, allowing for the regioselective synthesis of a diverse library of compounds.

Reactivity and Stability: The Isomeric Influence

The electronic and steric differences between 2- and 3-thienylacetic acid derivatives manifest in their chemical reactivity and stability.

Electrophilic Aromatic Substitution

As discussed, the α-positions of the thiophene ring are more susceptible to electrophilic attack.[1] This means that the unsubstituted positions on the ring of a 2-thienylacetic acid derivative will be more reactive towards electrophiles than those on a 3-thienylacetic acid derivative. This has practical implications for the conditions required for reactions such as halogenation, nitration, and Friedel-Crafts acylation.

Nucleophilic Acyl Substitution

The reactivity of the carboxylic acid derivatives (esters, amides, etc.) in nucleophilic acyl substitution reactions is primarily governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon.[5][6] While the position on the thiophene ring has a minor electronic influence on the carbonyl carbon, the overall reactivity in these transformations is largely comparable between the 2- and 3-isomers.

Stability

Both classes of compounds are generally stable. However, the thiophene ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The position of the substituent can influence the overall stability of the molecule, though this is often more dependent on the nature of other functional groups present in the derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[7][8] The positioning of the acetic acid moiety and subsequent derivatization patterns play a critical role in defining the biological activity and establishing a clear structure-activity relationship (SAR).

Anti-inflammatory Activity

Both 2- and 3-thienylacetic acid derivatives have been investigated as anti-inflammatory agents. The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene ring serves as a bioisostere for a phenyl ring, often imparting favorable pharmacokinetic properties.

-

SAR Insights: Studies have shown that the nature and position of substituents on the thiophene ring can significantly modulate anti-inflammatory potency. For instance, the introduction of bulky, lipophilic groups can enhance binding to the active site of cyclooxygenase (COX) enzymes. The difference in the spatial arrangement of substituents in 2- versus 3-thienylacetic acid derivatives can lead to different binding modes and potencies.

Antimicrobial Activity

Thiophene derivatives have a long history as antimicrobial agents. The ability to readily synthesize a variety of substituted amides and esters from both 2- and 3-thienylacetic acid has made them attractive scaffolds for the development of new antibacterial and antifungal compounds.[9]

-

SAR Insights: The antimicrobial activity is often dependent on the overall lipophilicity of the molecule and the presence of specific pharmacophoric features. For example, the synthesis of amide derivatives of 2-thiopheneacetic acid with various heterocyclic amines has yielded compounds with significant antibacterial activity.[10] Comparative studies between the 2- and 3-isomers are crucial to determine the optimal substitution pattern for a given microbial target.

Spectroscopic Characterization: Distinguishing the Isomers

Unequivocal characterization of 2- and 3-thienylacetic acid derivatives is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between these isomers.

1H NMR Spectroscopy

The proton NMR spectra of 2- and 3-substituted thiophenes exhibit distinct coupling patterns for the ring protons.

-

2-Thienylacetic Acid Derivatives: The protons on the thiophene ring typically appear as a multiplet.

-

3-Thienylacetic Acid Derivatives: The proton at the 2-position often appears as a distinct downfield signal compared to the other ring protons.

13C NMR Spectroscopy

The chemical shifts of the carbon atoms in the thiophene ring are also diagnostic. The carbon attached to the sulfur atom (C2 and C5) resonates at a different frequency compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a characteristic strong absorption for the carbonyl (C=O) stretch of the carboxylic acid, typically in the range of 1700-1725 cm-1. The C-H stretching and bending vibrations of the thiophene ring can also provide clues to the substitution pattern.

Experimental Protocols

General Procedure for the Synthesis of Thienylacetic Acid Amides

This protocol provides a general framework for the synthesis of amide derivatives, which is applicable to both 2- and 3-thienylacetic acid.

dot

Caption: General workflow for the synthesis of thienylacetamide derivatives.

Methodology:

-

Acid Chloride Formation: To a solution of the respective thienylacetic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is added thionyl chloride (1.2 eq.). The mixture is refluxed for 2-4 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude thienylacetyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of the desired amine (1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 2-6 hours.

-

Work-up and Purification: The reaction mixture is washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude amide is purified by recrystallization or column chromatography.

Conclusion: Strategic Isomer Selection in Drug Development

The choice between a 2-thienylacetic acid and a 3-thienylacetic acid scaffold is a strategic decision in the drug discovery process. The differences in their electronic properties, reactivity, and steric profiles provide a rich landscape for medicinal chemists to explore.

-

2-Thienylacetic acid derivatives offer a more activated thiophene ring for subsequent electrophilic functionalization, primarily at the 5-position.

-

3-Thienylacetic acid derivatives provide a different vector for substituent placement, which can be crucial for optimizing interactions with a biological target.

A thorough understanding of the distinct characteristics of each isomer is paramount for the rational design of novel therapeutics. This guide has provided a comprehensive overview of these differences, equipping researchers with the knowledge to make informed decisions in their pursuit of new and effective medicines.

References

- Pharmacological action and sar of thiophene deriv

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL not available)

- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (URL not available)

- Synthesis, properties and biological activity of thiophene: A review. (URL not available)

- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (URL not available)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (URL not available)

- Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evalu

- 2-Thiopheneacetic acid 98 1918-77-0. (URL not available)

- Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Deriv

- Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. (URL not available)

- (PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. (URL not available)

-

2-Thiopheneacetic acid | C6H6O2S | CID 15970. [Link]

- PDF - Indian Journal of Pharmaceutical Sciences. (URL not available)

- Synthesis of some Amide derivatives and their Biological activity. (URL not available)

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (URL not available)

- 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. (URL not available)

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)

- Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. (URL not available)

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL not available)

- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. (URL not available)

- For a nucleophilic substitution reaction, what is the order of reactivity for the acid derivatives of following groups: -NH2, -OCH3 , -OCH2CH3 ? - Quora. (URL not available)

- Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. (URL not available)

- Copies of 1H NMR and 13C NMR spectra of all new compounds. (URL not available)

- Studies on the synthesis and analgesic and anti-inflammatory activities of 2-thiazolylamino- and 2-thiazolyloxy- arylacetic acid deriv

- Synthesis and biological importance of amide analogues. (URL not available)

- X‐ray crystal structure of 2 a. | Download Scientific Diagram. (URL not available)

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (URL not available)

-

3-Thiopheneacetic acid. [Link]

- 1H NMR spectrum (CDCl3) of thioacetic acid 3-(3,... | Download Scientific Diagram. (URL not available)

- 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax. (URL not available)

- 3-Thiopheneacetic acid. (URL not available)

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (URL not available)

- 21.2 Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (URL not available)

- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. (URL not available)

-

Thiophene-2-acetic acid - Wikipedia. [Link]

- X-ray crystal structure of 3a. | Download Scientific Diagram. (URL not available)

- 3-Thiopheneacetic acid (3-Thienylacetic acid) | Biochemical Reagent | MedChemExpress. (URL not available)

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (URL not available)

- 3-Thiopheneacetic acid (6964-21-2). (URL not available)

- 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. (URL not available)

- THIOPHENE AND ITS DERIV

- Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Thiopheneacetic acid (6964-21-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-(2-chlorothiophen-3-yl)acetic acid molecular weight and formula

Executive Summary & Chemical Identity

2-(2-chlorothiophen-3-yl)acetic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a pharmacophore scaffold. It serves as a critical intermediate for introducing the chlorothiophene moiety, a bioisostere for phenyl rings that offers distinct metabolic stability and lipophilicity profiles.

The compound is characterized by a thiophene ring substituted with a chlorine atom at the C2 position and an acetic acid side chain at the C3 position. This specific regiochemistry is vital for its application in designing inhibitors for targets such as mPGES-1 (Microsomal Prostaglandin E Synthase-1) and other anti-inflammatory pathways.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| CAS Registry Number | 188718-23-2 |

| IUPAC Name | 2-(2-chlorothiophen-3-yl)acetic acid |

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

| SMILES | C1=CSC(=C1CC(=O)O)Cl |

| Physical State | Solid (Crystalline Powder) |

| Predicted LogP | ~2.03 |

| TPSA | 37.3 Ų |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Synthetic Methodology

Strategic Rationale

The synthesis of 2-(2-chlorothiophen-3-yl)acetic acid relies on the principles of Electrophilic Aromatic Substitution (EAS) . The starting material, 3-thiopheneacetic acid, contains a thiophene ring activated by the sulfur atom and the alkyl side chain.

-

Regioselectivity: The C2 position (α-position) of the thiophene ring is the most nucleophilic site. The presence of the acetic acid group at C3 further directs electrophiles to the adjacent C2 position due to steric and electronic factors, making direct chlorination highly regioselective.

-

Reagent Selection: N-Chlorosuccinimide (NCS) is preferred over chlorine gas (

) or sulfuryl chloride (

Experimental Protocol

Reaction: Chlorination of 2-(thiophen-3-yl)acetic acid.

-

Preparation: Dissolve 2-(thiophen-3-yl)acetic acid (1.0 eq) in a 1:1 mixture of Acetic Acid and Benzene (or Toluene for greener chemistry).

-

Addition: Add N-Chlorosuccinimide (NCS) (1.0 eq) to the solution.

-

Reaction: Stir the mixture at 80°C under an inert nitrogen atmosphere for 1 hour .

-

Monitoring: Monitor reaction progress via TLC or HPLC (Target retention time shift due to Cl addition).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous

, and concentrate -

Self-Validating Step: The crude product should be a solid. Recrystallize from hexanes/ethyl acetate if purity is <95%.

-

Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow for the regioselective chlorination of 3-thiopheneacetic acid.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and HPLC.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, DMSO-d₆/CDCl₃):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with

. -

δ 7.40–7.50 ppm (d, 1H): Thiophene ring proton at C5.

-

δ 6.90–7.00 ppm (d, 1H): Thiophene ring proton at C4.

-

δ 3.50–3.60 ppm (s, 2H): Methylene protons (-CH ₂-COOH).

-

Note: The disappearance of the C2 proton (usually around δ 7.2–7.5 ppm in the starting material) confirms chlorination at that site.

-

HPLC Quality Control

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 240 nm (Thiophene absorption).

-

Expectation: The chlorinated product will be more lipophilic (higher retention time) than the starting material due to the Cl substitution.

Applications in Drug Discovery

Bioisosterism & Pharmacophore Design

2-(2-chlorothiophen-3-yl)acetic acid is frequently employed to replace phenylacetic acid moieties in drug candidates.

-

Metabolic Blocking: The 2-position of the thiophene ring is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting this hydrogen with chlorine blocks this metabolic pathway, significantly increasing the half-life (

) of the drug candidate. -

Lipophilicity Modulation: The chlorine atom increases the LogP (approx +0.6 units vs. H), improving membrane permeability and blood-brain barrier (BBB) penetration.

Target Specificity

This scaffold is relevant in the development of mPGES-1 inhibitors (Microsomal Prostaglandin E Synthase-1). Research indicates that 2-(thiophen-2-yl)acetic acid derivatives can be optimized by halogenation to improve binding affinity and selectivity against COX-1/COX-2 enzymes.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

-

PubChem. (n.d.). 2-(2-chlorothiophen-3-yl)acetic acid (Compound). Retrieved from [Link]

-

Di Micco, S., et al. (2018).[1] Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Chlorothiophene Acetic Acid Derivatives

Executive Summary

Chlorothiophene acetic acid derivatives—specifically isomers like 2-chloro-2-(2-thienyl)acetic acid and 5-chloro-2-thiopheneacetic acid —are critical synthons in the manufacture of antithrombotic thienopyridines (e.g., Clopidogrel, Ticlopidine).[1]

Despite their structural simplicity, these molecules present a "solubility paradox": they possess a lipophilic aromatic core heavily influenced by halogenation, yet retain a hydrophilic, ionizable carboxyl tail. This guide moves beyond basic solubility tables to explore the thermodynamic drivers of dissolution. It provides a self-validating framework for solvent selection, critical for process chemists optimizing yield and enantiomeric purity during chiral resolution.[1]

Part 1: Molecular Architecture & Solubility Drivers

To predict solubility, we must first deconstruct the molecule into its competing interaction domains.

The Structural Tug-of-War

The solubility of chlorothiophene acetic acid derivatives is governed by three competing structural vectors:

-

The Thiophene Ring (Hydrophobic Core): A sulfur-containing heterocycle that drives

stacking interactions.[1] This domain favors non-polar solvents (e.g., Toluene, DCM). -

The Chlorine Substituent (Lipophilicity Enhancer):

-

Steric & Electronic Effect: The chlorine atom is electron-withdrawing (Inductive effect,

).[1] This pulls electron density from the carboxyl group, stabilizing the carboxylate anion and lowering the pKa relative to the non-chlorinated parent (2-thiopheneacetic acid). -

Solubility Impact: Chlorine significantly increases the partition coefficient (

), reducing aqueous solubility while enhancing solubility in chlorinated solvents.

-

-

The Acetic Acid Tail (Hydrophilic/Ionizable): Capable of hydrogen bonding (donor and acceptor). In non-polar solvents, this moiety drives dimerization , which can falsely inflate apparent solubility data if not accounted for.

Comparative Physicochemical Properties (Representative)

| Property | 2-Thiopheneacetic Acid (Parent) | Impact on Process | |

| Molecular Weight | 142.18 g/mol | ~176.62 g/mol | Decreased molar solubility |

| pKa (Acid) | ~3.9 - 4.2 | ~2.8 - 3.2 (Predicted) | Stronger acid; easier salt formation |

| LogP (Oct/Water) | ~1.3 | ~2.1 | Higher affinity for organic phase |

| Crystal Lattice | Moderate | High (due to Cl-dipole interactions) | Requires higher |

Field Insight: The

-chloro derivative is chemically labile.[1] In protic solvents (MeOH, Water) at elevated temperatures, it is susceptible to solvolysis (displacement of Cl by OH/OR). Always perform solubility screens for this derivative below 40°C or in aprotic media.

Part 2: Solvent Screening & Thermodynamics[1]

Hansen Solubility Parameters (HSP)

Relying on "like dissolves like" is insufficient for complex heterocycles. We utilize Hansen Solubility Parameters (

-

Target Zone: Chlorothiophene derivatives generally sit in a "solubility sphere" defined by moderate polarity and low-to-moderate hydrogen bonding.[1]

-

The "Good" Solvents:

-

The "Anti-Solvents":

-

Heptane/Hexane: High

but near-zero

-

Decision Tree: Solvent System Selection

The following logic gate determines the optimal solvent based on the operational goal (Reaction vs. Purification).

Figure 1: Strategic decision matrix for solvent selection.[1] Note the critical branch point for labile

Part 3: pH-Dependent Solubility (The Critical Control Point)[1]

For carboxylic acids, aqueous solubility is a function of pH. Understanding the Intrinsic Solubility (

The relationship is governed by the Henderson-Hasselbalch equation adapted for solubility:

[1]The "pH Swing" Extraction Protocol

Because the chlorothiophene derivative is significantly more acidic (lower pKa) than non-halogenated impurities, we can exploit this for purification.

-

Dissolution: Dissolve crude mixture in an organic solvent (e.g., Isopropyl Acetate) that is immiscible with water.[1]

-

Salt Formation (Extraction): Adjust aqueous phase to

(approx pH 5.5 - 6.0). -

Precipitation (Recovery): Separate phases.[1] Acidify the aqueous phase to

(approx pH 1.0).-

Result: The molecule returns to its neutral, insoluble form and precipitates.

-

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standard rapid-screening methods (like turbidity) are often inaccurate for this class due to supersaturation stability.[1] This equilibrium method is required for regulatory data.

Materials:

-

HPLC grade solvents (Water, Methanol, Acetonitrile).

-

0.45 µm PTFE Syringe Filters (Nylon absorbs thiophene derivatives).[1]

-

Thermomixer.[1]

Workflow:

-

Excess Addition: Add solid derivative to 5 mL of solvent until undissolved solid remains visible.

-

Equilibration: Agitate at fixed temperature (

) for 24 hours.-

Checkpoint: If all solid dissolves, add more.

-

-

Sedimentation: Stop agitation. Allow to stand for 2 hours (or centrifuge).

-

Sampling: Withdraw supernatant. Crucial: Filter using a pre-warmed filter (if testing elevated temps) to prevent precipitation in the syringe.

-

Quantification: Dilute with mobile phase and analyze via HPLC-UV (typically 230-254 nm).

Protocol B: Potentiometric pKa Determination

Accurate pKa is essential for the pH-swing extraction described in Part 3.[1]

Workflow:

-

Solvent Prep: Use carbonate-free water.[1] If the derivative is insoluble in water, use a co-solvent method (Yasuda-Shedlovsky extrapolation).

-

Prepare 3 titrations: 30%, 40%, 50% Methanol/Water mixtures.

-

-

Titration: Titrate 0.01 M sample with 0.1 N KOH under Nitrogen atmosphere (to exclude

). -

Extrapolation: Plot experimental

vs. % Methanol. Extrapolate the linear regression to 0% solvent to find the aqueous pKa.

Part 5: Workflow Visualization

The following diagram outlines the rigorous process for characterizing a new chlorothiophene derivative batch.

Figure 2: Step-by-step characterization workflow ensuring data integrity.[1] Note that Purity (HPLC) is checked before solubility testing to ensure impurities do not act as solubilizers.[1]

References

-

PubChem. (2023).[1] 2-Thiopheneacetic acid: Chemical and Physical Properties. National Library of Medicine. [Link]

-

Mohan, S. et al. (2020).[1] Solubility of Clopidogrel Hydrogen Sulfate (Form II) in Different Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for thiophene derivative solubility). [Link][1]

-

Abbott, S. (2023).[1] Hansen Solubility Parameters: Theory and Application.[1][3][4] (Theoretical framework for solvent selection).[1] [Link]

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa extrapolation protocols). [Link][1]

Sources

Technical Guide: Characterization & Handling of 2-(2-Chlorothiophen-3-yl)acetic Acid

The following technical guide details the physicochemical characterization, handling, and experimental validation of 2-(2-chlorothiophen-3-yl)acetic acid . This document is structured for researchers and process chemists requiring precise data for quality control and synthetic planning.

Executive Summary & Compound Identification

2-(2-chlorothiophen-3-yl)acetic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for thienopyridine-based antithrombotics and other bioactive sulfur-containing scaffolds.[1] Its structural integrity is defined by the specific chlorination at the C2 position of the thiophene ring, which significantly alters its electronic properties and crystal packing compared to its non-chlorinated parent, 3-thiopheneacetic acid.

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | 2-(2-chlorothiophen-3-yl)acetic acid |

| CAS Number | 188718-23-2 |

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

| SMILES | OC(=O)CC1=C(Cl)SC=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

Physicochemical Characterization Data

The melting point is the primary thermodynamic metric for assessing the purity and identity of this solid. The data below represents the established range for technical-grade material (≥95% purity).

Melting Point & Thermal Data

| Metric | Value / Range | Context & Notes |

| Melting Point (Experimental) | 90 – 94 °C | Valid for ≥95% purity [1]. |

| Melting Point (High Purity) | 92 – 95 °C | Expected for recrystallized samples (>98%). |

| State at RT (25°C) | Solid | Crystalline powder. |

| Storage Condition | 2 – 8 °C | Hygroscopic; store under inert gas (Ar/N₂). |

Critical Insight: A melting point depression below 88°C typically indicates the presence of the regioisomer 2-(5-chlorothiophen-3-yl)acetic acid or residual solvent (toluene/acetic acid) from synthesis.

Solubility Profile (Predicted)

-

Soluble: Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate.

-

Sparingly Soluble: Diethyl ether, Hexanes.

-

Insoluble: Water (acidic pH); soluble in aqueous alkaline solutions (pH > 8) as the carboxylate salt.

Experimental Protocols: Validation & Analysis

To ensure scientific integrity, do not rely solely on vendor labels. Use the following self-validating protocols to confirm the identity and purity of your lot.

Protocol A: Precise Melting Point Determination (Capillary Method)

-

Objective: Determine the solid-liquid phase transition range to assess purity.

-

Equipment: Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

-

Procedure:

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

-

Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure compact packing by tapping.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 80°C.

-

Critical Ramp:1.0°C/min from 80°C to 96°C.

-

-

Observation: Record

(first liquid drop) and -

Acceptance Criteria: A range (

) of < 2.0°C confirms high purity. A range > 4°C suggests recrystallization is required.

-

Protocol B: Differential Scanning Calorimetry (DSC)

For drug development applications requiring rigorous polymorph screening:

-

Pan: Aluminum, crimped (non-hermetic).

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp: 10°C/min from 25°C to 150°C.

-

Expected Endotherm: Sharp peak with onset at ~91°C.

Synthesis & Purification Workflow

Understanding the origin of the compound aids in troubleshooting impurity profiles. The synthesis typically involves the chlorination of 3-thiopheneacetic acid or the lithiation of 2-chlorothiophene followed by carboxylation.

Purification Strategy (Recrystallization)

If the melting point is found to be < 90°C, perform the following purification:

-

Solvent System: Hexane / Ethyl Acetate (3:1 ratio).

-

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

-

Precipitation: Slowly add warm Hexane until turbidity persists.

-

Cooling: Allow to cool to RT, then 4°C overnight.

-

Filtration: Collect crystals and wash with cold Hexane.

Process Logic Diagram

The following diagram illustrates the decision-making process for handling and validating the compound.

Figure 1: Quality Control and Purification Workflow for 2-(2-chlorothiophen-3-yl)acetic acid.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[4]

References

-

Sigma-Aldrich. (n.d.). 2-(2-chlorothiophen-3-yl)acetic acid Product Specification. Retrieved from

-

PubChem. (n.d.).[5][6] Compound Summary: Thiopheneacetic Acid Derivatives. National Library of Medicine. Retrieved from

-

ChemScene. (n.d.). 2-(2-Chlorothiophen-3-yl)acetic acid CAS 188718-23-2. Retrieved from

Sources

- 1. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. 噻吩-3-乙酸_MSDS_用途_密度_CAS号【6964-21-2】_化源网 [chemsrc.com]

- 5. N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | C5H9NO2 | CID 193628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Validation of 2-(2-chlorothiophen-3-yl)acetic Acid

Topic: Sourcing and Validation of 2-(2-chlorothiophen-3-yl)acetic Acid (Research Grade) Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, 2-(2-chlorothiophen-3-yl)acetic acid (CAS 188718-23-2 ) serves as a critical "orthogonally substituted" thiophene scaffold. Unlike the more common 2-thiopheneacetic acid derivatives, the chlorine atom at the C2 position blocks metabolic oxidation (a common liability in thiophene drugs) and enforces specific steric conformations in downstream amides or esters.

This guide addresses the primary challenge researchers face: distinguishing this specific isomer from its regioisomers (e.g., 5-chlorothiophen-2-yl) and ensuring "Research Grade" purity (>97%) suitable for sensitive SAR (Structure-Activity Relationship) studies.

Chemical Identity & Specifications

Before engaging suppliers, it is imperative to lock down the exact chemical identity to prevent receiving the wrong regioisomer.

| Parameter | Specification | Notes |

| IUPAC Name | 2-(2-chlorothiophen-3-yl)acetic acid | Crucial: Verify the '2-chloro' and '3-yl' positions. |

| CAS Number | 188718-23-2 | Primary identifier.[1][2] |

| Molecular Formula | C₆H₅ClO₂S | MW: 176.62 g/mol |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or trace metal contamination. |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water without pH adjustment. |

| Key Impurity | 3-Thiopheneacetic acid | Unreacted starting material (lacks Cl). |

| Key Impurity | 2,5-Dichlorothiophen-3-yl acetic acid | Over-chlorinated byproduct. |

Sourcing Strategy: The "Buy vs. Make" Decision

For high-throughput screening, purchasing is efficient. However, for process chemistry or gram-scale optimization, in-house synthesis is often superior due to the instability of the commercial stock over long storage periods.

Validated Supplier Landscape

While many aggregators list this compound, few hold physical stock. The following vendors have historically demonstrated reliability for thiophene building blocks:

-

ChemScene: Often stocks CAS 188718-23-2 in gram quantities.

-

Ambeed: A reliable source for thiophene intermediates; often supplies the precursor (3-thiopheneacetic acid) as well.

-

Enamine / Combi-Blocks: Preferred for "Make-on-Demand" if not in stock.

In-House Synthesis Protocol (High Purity Route)

If commercial stock is degraded or unavailable, the synthesis from 3-thiopheneacetic acid is robust and self-validating.

Reaction: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).

-

Precursor: 3-Thiopheneacetic acid (CAS 6964-21-2) - Cheap and stable.

-

Reagent: NCS (1.05 eq).

-

Solvent: Acetic Acid / Benzene (or DCM/Acetic Acid mix).

-

Conditions: Room temperature to 80°C.

Why this works: The C2 position in 3-substituted thiophenes is the most activated site for electrophilic attack, ensuring high regioselectivity over the C5 position [1].

Technical Validation (Quality Control)

Upon receipt or synthesis, you must validate the material. Commercial samples often contain the 5-chloro isomer (a common mislabeling issue).

NMR Diagnostics (1H NMR in DMSO-d6)

The coupling pattern of the aromatic protons is the "fingerprint" that distinguishes the 2-chloro isomer from the 5-chloro isomer.

-

Target Molecule (2-chloro-3-substituted):

-

You expect two doublets (or a tight AB system) for the protons at C4 and C5.

-

Shift:

~7.0 - 7.5 ppm. -

Coupling (J): The

coupling in thiophene is typically 5.0 – 5.8 Hz .

-

-

Distinguishing Feature:

-

If you see a singlet or very weak coupling, you might have the 2,5-dichloro impurity.

-

If the coupling constant is smaller (~1.5 - 3.0 Hz), it indicates meta-coupling (

), suggesting the chlorine is at a different position (e.g., 5-chloro-3-substituted).

-

| Proton Position | Chemical Shift ( | Multiplicity | Integral | Interpretation |

| -COOH | ~12.5 | Broad Singlet | 1H | Carboxylic acid |

| Thiophene H5 | ~7.45 | Doublet ( | 1H | Adjacent to Sulfur |

| Thiophene H4 | ~7.00 | Doublet ( | 1H | Adjacent to substituent |

| -CH₂- | ~3.65 | Singlet | 2H | Benzylic-like methylene |

HPLC Method for Purity

Use a standard acidic mobile phase to prevent peak tailing of the carboxylic acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 230 nm (thiophene absorption) and 254 nm.

Acceptance Criteria:

-

Purity: >95% (Area %).

-

Regioisomer Content: <1% (Critical for biological assays).

Handling and Safety

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Thiophene acetic acids can decarboxylate or oxidize if left in solution at room temperature for extended periods.

-

Hazards: Irritant (Skin/Eye). Thiophene derivatives often have a distinct, unpleasant sulfurous odor; handle in a fume hood.

-

Reactivity: The carboxylic acid is ready for coupling (EDC/NHS or HATU) to form amides. The 2-Cl position is stable to standard coupling conditions but can be displaced by strong nucleophiles under forcing conditions (Pd-catalyzed couplings).

References

-

Ambeed & Patent Literature. (2010).[2] Synthesis of 1-{4-[4-(2-Phenylethyl)-1,3-thiazol-2-yl]piperidin-1-yl}-2-(thiophen-3-yl)ethanone. Cited in US2010/137245. Retrieved from

-

ChemScene. (n.d.). Product Data for CAS 188718-23-2. Retrieved from

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. (Used for solvent peak calibration in NMR analysis).

-

PubChem. (n.d.). 2-(2-chlorothiophen-3-yl)acetic acid Compound Summary. Retrieved from

Sources

Metabolic Stability of Chlorinated Thiophene Scaffolds: A Medicinal Chemistry Guide to Mitigating Bioactivation Risks

Topic: Metabolic Stability of Chlorinated Thiophene Scaffolds Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Medicinal Chemistry

Executive Summary

The thiophene ring is a classic bioisostere for the phenyl ring in drug design, offering unique electronic properties and improved solubility profiles. However, it represents a significant structural alert due to its propensity for cytochrome P450 (CYP)-mediated bioactivation.[1] This process often yields reactive thiophene S-oxides and epoxides, leading to time-dependent inhibition (TDI) of CYPs, covalent binding to hepatic proteins, and idiosyncratic drug-induced liver injury (DILI).

This guide details the mechanistic basis of thiophene instability and provides a validated strategy for stabilizing these scaffolds through regioselective chlorination. We present experimental protocols for assessing intrinsic clearance (

Mechanistic Foundation: The Bioactivation Pathway

To stabilize a thiophene, one must first understand how it fails. Unlike the phenyl ring, the thiophene sulfur atom possesses lone pairs that are susceptible to oxidative attack.

The S-Oxidation vs. Epoxidation Fork

Metabolism typically proceeds via two competing CYP450-mediated pathways (primarily CYP1A2, CYP2C9, and CYP3A4):

-

S-Oxidation: The sulfur atom is oxidized to form a thiophene S-oxide.[2] This intermediate is inherently unstable and highly electrophilic. It acts as a Michael acceptor, reacting rapidly with intracellular nucleophiles (like glutathione or protein thiols).

-

Epoxidation: Oxidation across the C2-C3 or C4-C5 double bond forms a thiophene epoxide. While less common than S-oxidation, this intermediate can rearrange to form hydroxythiophenes (thiolactones) or ring-open to form reactive dicarbonyl species.

Key Insight: The S-oxide is often the primary culprit for toxicity. It can undergo a Diels-Alder dimerization or conjugate with glutathione (GSH).[2][3] If GSH is depleted, the S-oxide covalently binds to liver proteins, triggering an immune response (e.g., Tienilic acid hepatotoxicity).

Visualization of the Pathway

Figure 1: The metabolic bifurcation of thiophene scaffolds. S-oxidation represents the primary toxigenic pathway leading to electrophilic attack on biological nucleophiles.

The Chlorination Strategy: Steric and Electronic Stabilization

Chlorination is a potent tool for modulating metabolic stability, but it must be applied with regiochemical precision. Random chlorination can inadvertently increase lipophilicity (

Electronic Deactivation

The thiophene ring is electron-rich. The chlorine atom, while electron-withdrawing by induction (-I), is electron-donating by resonance (+M). However, on the thiophene ring, the inductive withdrawal helps lower the electron density at the sulfur center, making it a poorer substrate for the electrophilic oxene species of the CYP heme.

Regioselectivity Rules

Experimental and computational data suggest a clear hierarchy in stability based on substitution patterns:

| Substitution Pattern | Metabolic Stability | Mechanism of Action |

| 2,5-Dichloro | Highest | Blocks both |

| 2-Chloro | High | Blocks one |

| 3-Chloro | Moderate/Low | Leaves C2/C5 |

| 2,3-Dichloro | Low | Asymmetric substitution; C5 remains a "soft spot" for oxidation. |

Application Note: Prioritize 2,5-disubstitution or 2-chloro-5-substituted analogs. If the C2/C5 positions are blocked by chlorine or other metabolic blockers (e.g.,

Experimental Protocols

As a scientist, you cannot rely on prediction alone. You must validate the stability and lack of reactivity using orthogonal assays.

Protocol A: Microsomal Stability (Intrinsic Clearance)

Objective: Determine the rate of parent compound disappearance.

-

Preparation: Prepare a 10 mM stock of the chlorinated thiophene in DMSO.

-

Incubation: Dilute to 1

in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg protein/mL. -

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

yields

Protocol B: Reactive Metabolite Trapping (GSH & Maleimide)

Objective: Detect short-lived electrophiles before they cause in vivo toxicity.

Why this matters: A compound might appear stable in Protocol A (low clearance) but still generate low levels of highly potent reactive metabolites.

-

System: Use the same HLM system as above, but fortify with Glutathione (GSH) at 5 mM.

-

Advanced Step: For specific S-oxide detection, run a parallel incubation with N-methylmaleimide (NMM) (1 mM). NMM acts as a dienophile, trapping the thiophene S-oxide via a Diels-Alder reaction, which is diagnostic for this specific pathway.[2]

-

-

Incubation: Run for 60 minutes at 37°C.

-

Processing: Quench with acetonitrile. Do not use acidic quench if looking for acid-labile adducts, though GSH adducts are generally stable.

-

LC-MS/MS detection:

-

GSH Adducts: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (deprotonated

-glutamyl-dehydroalanyl-glycine). -

NMM Adducts: Look for [M + NMM + 16 (Oxygen)] mass shifts.

-

Decision Logic for Lead Optimization

Figure 2: Iterative decision tree for de-risking thiophene scaffolds during lead optimization.

References

-

Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo.[4][5] Biochemical and Biophysical Research Communications.

-

Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs.[1][2][6][7][8] Chemical Research in Toxicology.

-

BenchChem. (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.

-

Dansette, P. M., et al. (2005).[8] Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates.[1][3][6][8] Biochemical and Biophysical Research Communications.

-

Paine, M. F., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug OSI-930.[7] Drug Metabolism and Disposition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Evidence for thiophene-s-oxide as a primary reactive metabolite of thiophene in vivo: Formation of a dihydrothiophene sulfoxide mercapturic acid [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pa2online.org [pa2online.org]

Methodological & Application

Application Note: Scalable Synthesis of 2-(2-Chlorothiophen-3-yl)acetic Acid

Abstract

This application note details a robust, four-step synthetic protocol for the preparation of 2-(2-chlorothiophen-3-yl)acetic acid starting from commercially available 3-methylthiophene .[1] This thiophene derivative is a critical scaffold in medicinal chemistry, serving as a bioisostere for phenylacetic acid moieties found in NSAIDs (e.g., Diclofenac analogs) and CRTH2 antagonists. The guide emphasizes the regioselective chlorination of the thiophene ring and the subsequent homologation of the methyl group. Critical process parameters (CPPs), safety protocols for handling hazardous reagents (cyanides, radical initiators), and analytical benchmarks are provided to ensure reproducibility and high purity (>98%).

Introduction & Retrosynthetic Analysis

The synthesis of 2,3-disubstituted thiophenes presents a regioselectivity challenge. Electrophilic substitution on 3-methylthiophene can occur at the C2 (ortho) or C5 (meta) positions. Theoretical and experimental data indicate that while the C2 position is sterically hindered by the methyl group, it is electronically activated. However, preventing over-chlorination (to 2,5-dichlorothiophene) requires strict control of stoichiometry and temperature.

The synthetic strategy employs a "Chlorination First" approach to lock the C2 position, followed by functionalization of the C3-methyl group via radical bromination and cyanation/hydrolysis.

Retrosynthetic Pathway

The following logic map illustrates the step-by-step transformation:

Caption: Retrosynthetic logic flow from 3-methylthiophene to the target acetic acid derivative.

Experimental Protocols

Stage 1: Regioselective Chlorination

Objective: Synthesis of 2-chloro-3-methylthiophene. Challenge: Minimizing the formation of 2,5-dichloro-3-methylthiophene.

-

Reagents: 3-Methylthiophene (1.0 equiv), Sulfuryl Chloride (SO₂Cl₂, 1.05 equiv).[1]

-

Solvent: Dichloromethane (DCM) or neat (industrial preferred).

Protocol:

-

Charge a 3-neck round-bottom flask with 3-methylthiophene (19.6 g, 200 mmol) and DCM (100 mL) under N₂ atmosphere.

-

Cool the solution to 0–5 °C using an ice/salt bath. Critical: Higher temperatures promote polychlorination.

-

Add Sulfuryl Chloride (28.3 g, 210 mmol) dropwise via an addition funnel over 60 minutes. Maintain internal temperature <10 °C.

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by GC-MS.

-

Checkpoint: Target conversion >95%. If >5% starting material remains, add 0.05 equiv SO₂Cl₂.[1]

-

-

Quench: Pour the reaction mixture slowly into ice-water (200 mL).

-

Workup: Separate the organic layer.[2][3] Wash with sat.[2] NaHCO₃ (2 x 100 mL) to remove acid, then brine. Dry over MgSO₄.[4]

-

Purification: Concentrate in vacuo. Purify by fractional distillation under reduced pressure (bp ~84–86 °C at 120 mmHg) to separate the product from the higher-boiling 2,5-dichloro byproduct.[1]

-

Yield: ~75–80% (Colorless liquid).

-

Stage 2: Radical Side-Chain Bromination

Objective: Synthesis of 3-(bromomethyl)-2-chlorothiophene. Mechanism: Wohl-Ziegler Reaction.

-

Reagents: 2-Chloro-3-methylthiophene (13.2 g, 100 mmol), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv).[1]

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - Green alternative).

Protocol:

-

Dissolve 2-chloro-3-methylthiophene (13.2 g) in anhydrous PhCF₃ (130 mL).

-

Add NBS (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

-

Heat to reflux (80–85 °C) for 4–6 hours.

-

Visual Cue: The succinimide byproduct will float to the top as a white solid.

-

-

Cool to 0 °C to precipitate remaining succinimide. Filter off the solid.[3]

-

Concentrate the filtrate. The crude oil is typically used directly in the next step due to the lachrymatory nature and instability of benzylic-type bromides.

-

Storage: If necessary, store at -20 °C under Ar.

-

Stage 3: Homologation (Cyanation)

Objective: Synthesis of 2-(2-chlorothiophen-3-yl)acetonitrile. Safety: STRICT CYANIDE PROTOCOLS REQUIRED. Use bleach to quench waste.

-

Reagents: Crude Bromide from Stage 2, Sodium Cyanide (NaCN, 1.2 equiv).[1]

-

Solvent: Acetone/Water (4:1) or EtOH/Water.

Protocol:

-

Dissolve NaCN (5.9 g, 120 mmol) in water (20 mL) in a well-ventilated fume hood.

-

Add a solution of crude 3-(bromomethyl)-2-chlorothiophene in acetone (80 mL) dropwise to the cyanide solution.

-

Heat to 50–60 °C for 3 hours.

-

Workup: Cool to RT. Evaporate acetone under reduced pressure (trap cyanide vapors!).

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with water and brine. Dry over Na₂SO₄.[2][5]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Yield: ~65–70% (over 2 steps).[5]

-

Stage 4: Hydrolysis to Carboxylic Acid

Objective: Synthesis of 2-(2-chlorothiophen-3-yl)acetic acid.

-

Reagents: Nitrile intermediate, NaOH (4.0 equiv).

-

Solvent: Ethanol/Water (1:1).

Protocol:

-

Dissolve the nitrile (10 g, ~63 mmol) in Ethanol (50 mL).

-

Add a solution of NaOH (10 g, 250 mmol) in Water (50 mL).

-

Reflux (85 °C ) for 6–8 hours until ammonia evolution ceases.

-

Workup: Cool to RT. Concentrate to remove ethanol.

-

Wash the aqueous alkaline layer with diethyl ether (removes neutral impurities).

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1–2 with conc. HCl. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C.

-

Recrystallization: If needed, recrystallize from Hexane/EtOAc.

-

Final Yield: ~85–90% (White crystalline solid).

-

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Rationale |

| Step 1 Temp | < 15 °C | Prevents formation of 2,5-dichlorothiophene.[1] |

| Step 1 Stoichiometry | 1.05 eq SO₂Cl₂ | Excess leads to over-chlorination; deficit leaves difficult-to-separate SM.[1] |

| Step 2 Moisture | < 0.1% Water | Water decomposes NBS and quenches the radical chain. |

| Step 3 pH | Basic (Workup) | Ensure cyanide waste is kept basic (pH >10) to prevent HCN gas evolution. |

| Step 4 Acidification | pH < 2 | Ensures full protonation of the carboxylic acid for precipitation. |

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.45 (d, J=5.6 Hz, 1H, H-5), 7.05 (d, J=5.6 Hz, 1H, H-4), 3.62 (s, 2H, CH₂).[1]

-

¹³C NMR: Distinct peaks for Carbonyl (~172 ppm), C-Cl (~128 ppm), and CH₂ (~34 ppm).[1]

Troubleshooting Guide

Issue: High levels of 2,5-dichloro impurity in Step 1.

-

Cause: Temperature spike or local high concentration of SO₂Cl₂.

-

Solution: Improve cooling efficiency; dilute SO₂Cl₂ in DCM before addition; slow down addition rate.

Issue: Low conversion in Step 2 (Bromination).

-

Cause: "Dead" initiator or wet solvent.

-

Solution: Use fresh AIBN; dry solvent over molecular sieves; ensure oxygen is purged (N₂ sparge).

Issue: Dark/Tarry product in Step 3.

-

Cause: Polymerization of thiophene under harsh conditions.

-

Solution: Keep temperature <60 °C; reduce reaction time; ensure inert atmosphere.

References

-

Google Patents. (2011). Method for producing 3-methyl-2-thiophenecarboxylic acid (EP2298756A1).[1] Describes chlorination of 3-methylthiophene. Retrieved from

- Google Patents. (2015). Preparation method of 2-thiopheneacetonitrile (CN104513225A).

-

Organic Chemistry Portal. (2017). Regioselective Chlorination of Electron-Rich Alkenes. Discusses chlorination selectivity. Retrieved from [Link]

-

Organic Syntheses. (1954).[6] 3-Methylthiophene.[1][6][7][8][9] General handling of the starting material.[4][10] Retrieved from [Link]

Sources

- 1. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US2525773A - Chlorine addition product of thiophene - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 7. 3-CHLORO-4-METHYL-2-THIOPHENECARBOXYLIC ACID | 229342-86-3 [chemicalbook.com]

- 8. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 9. 2-Chloro-3-Methylthiophene CAS 14345-97-2 for Organic Synthesis - 2-Chloro-3-Methylthiophene and 2c3mt [megawidechem.en.made-in-china.com]

- 10. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Chlorination of Thiophene-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Imperatives in the Chlorination of Thiophene-3-Acetic Acid

Thiophene-3-acetic acid and its chlorinated derivatives are valuable heterocyclic building blocks in medicinal chemistry and materials science. The introduction of chlorine atoms onto the thiophene scaffold profoundly alters its electronic properties, lipophilicity, and metabolic stability, offering a powerful tool for modulating the characteristics of target molecules. However, the chlorination of this specific substrate is not a trivial undertaking. It presents two primary chemical challenges that must be strategically managed:

-

Regioselectivity: The thiophene ring is activated towards electrophilic substitution, with a strong preference for the C2 and C5 positions.[1][2] The acetic acid moiety at the C3 position is an activating, ortho, para-directing group, which further reinforces the inherent reactivity of the C2 and C5 positions. Therefore, reactions will overwhelmingly favor substitution at these sites. Controlling the extent of chlorination to achieve selective mono- or di-substitution is the primary objective.

-

Chemoselectivity: The substrate contains two reactive functionalities: the aromatic thiophene ring and the carboxylic acid. Potent chlorinating agents, particularly those used to create acyl chlorides like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂), can react with the carboxylic acid group.[3][4] Consequently, reaction conditions must be carefully chosen to favor electrophilic aromatic substitution on the ring while preserving the integrity of the acetic acid side chain.

This guide provides a detailed examination of two primary protocols for the controlled chlorination of thiophene-3-acetic acid, focusing on the mechanistic rationale behind reagent selection and reaction design to overcome these challenges.

Section 2: Mechanistic Foundation: Electrophilic Aromatic Substitution of Thiophene

The chlorination of thiophene proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. The exceptional reactivity of the C2 (α) position over the C3 (β) position is due to the superior stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, via three resonance structures. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance contributors.[2]

Caption: Resonance stabilization dictates regioselectivity in thiophene SₑAr.

For thiophene-3-acetic acid, this inherent preference means the primary monochlorination product will be 2-chloro-thiophene-3-acetic acid , and subsequent chlorination will yield 2,5-dichloro-thiophene-3-acetic acid .

Section 3: Experimental Protocols

Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)